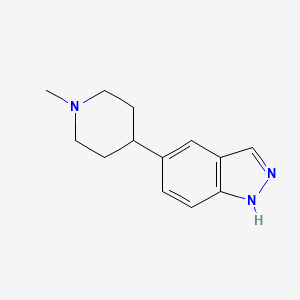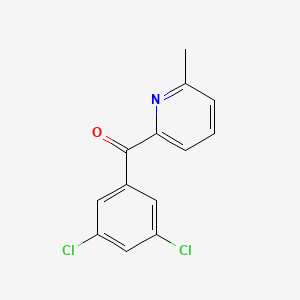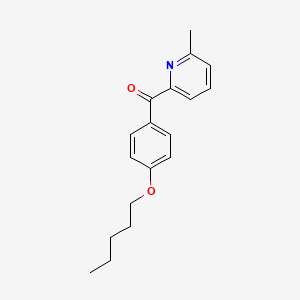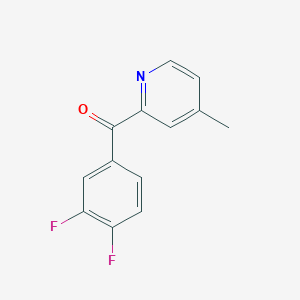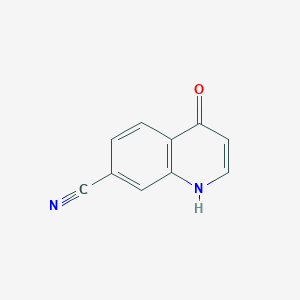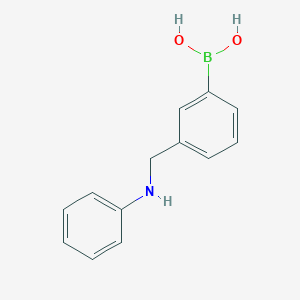
Ácido 3-((fenilamino)metil)fenilborónico
Descripción general
Descripción
3-((Phenylamino)methyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a phenylamino methyl group
Aplicaciones Científicas De Investigación
3-((Phenylamino)methyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acid, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis .
Pharmacokinetics
It’s worth noting that the solubility and stability of boronic acids can influence their bioavailability .
Result of Action
The result of the action of 3-((Phenylamino)methyl)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is used to create a wide variety of organic compounds, which can have various molecular and cellular effects depending on their structure and function.
Action Environment
The rate of hydrolysis of some phenylboronic esters, which could be related to 3-((Phenylamino)methyl)phenylboronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment. The reaction rate is considerably accelerated at physiological pH . Additionally, the reaction conditions for Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant .
Análisis Bioquímico
Biochemical Properties
3-((Phenylamino)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often forming reversible covalent bonds with diols and hydroxyl groups present in biomolecules. For instance, it can inhibit serine proteases by forming a complex with the active site serine residue. Additionally, 3-((Phenylamino)methyl)phenylboronic acid can interact with glycoproteins and other carbohydrate-containing biomolecules, making it useful in the study of carbohydrate recognition and binding .
Cellular Effects
The effects of 3-((Phenylamino)methyl)phenylboronic acid on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of key signaling proteins. Furthermore, 3-((Phenylamino)methyl)phenylboronic acid can affect gene expression by interacting with transcription factors or other regulatory proteins. Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 3-((Phenylamino)methyl)phenylboronic acid exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. This compound can also bind to specific biomolecules, altering their conformation and activity. For instance, 3-((Phenylamino)methyl)phenylboronic acid may inhibit proteases by forming a complex with the catalytic serine residue, preventing substrate binding and cleavage. Additionally, it can modulate gene expression by interacting with transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-((Phenylamino)methyl)phenylboronic acid in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity. In in vitro studies, the effects of 3-((Phenylamino)methyl)phenylboronic acid on cells may diminish over time as the compound degrades. In in vivo studies, its stability and degradation can influence its long-term effects on cellular function and overall organism health .
Dosage Effects in Animal Models
The effects of 3-((Phenylamino)methyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Threshold effects may be observed, where a certain dosage is required to achieve a significant biological effect. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
3-((Phenylamino)methyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. The interaction of 3-((Phenylamino)methyl)phenylboronic acid with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-((Phenylamino)methyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-((Phenylamino)methyl)phenylboronic acid within tissues can affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-((Phenylamino)methyl)phenylboronic acid is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes. The subcellular distribution of 3-((Phenylamino)methyl)phenylboronic acid can influence its effectiveness in modulating cellular processes and achieving desired biological outcomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Phenylamino)methyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Substitution Reaction: The phenylamino methyl group can be introduced through a substitution reaction involving an appropriate amine and a benzyl halide derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the phenylamino methyl group or other substituents on the phenyl ring.
Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation Products: Boronic esters or boronate complexes.
Reduction Products: Reduced forms of the phenylamino methyl group.
Substitution Products: Various substituted phenylboronic acids.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the phenylamino methyl group, making it less versatile in certain reactions.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of the phenylamino methyl group, leading to different reactivity and applications.
Benzeneboronic acid: A simpler structure with only the boronic acid group attached to a benzene ring.
Uniqueness: 3-((Phenylamino)methyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the phenylamino methyl group, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various fields of research and application.
Propiedades
IUPAC Name |
[3-(anilinomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBQVDRMDKWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674452 | |
| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690957-43-8 | |
| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


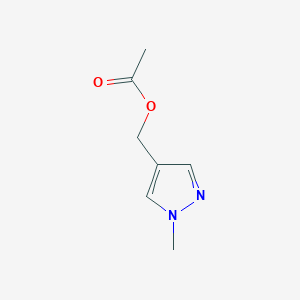

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
